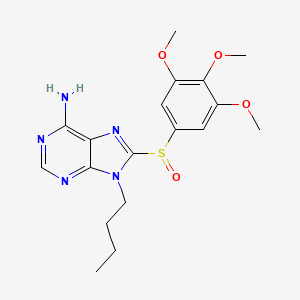

9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine

CAS No.: 827302-62-5

Cat. No.: VC19042552

Molecular Formula: C18H23N5O4S

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 827302-62-5 |

|---|---|

| Molecular Formula | C18H23N5O4S |

| Molecular Weight | 405.5 g/mol |

| IUPAC Name | 9-butyl-8-(3,4,5-trimethoxyphenyl)sulfinylpurin-6-amine |

| Standard InChI | InChI=1S/C18H23N5O4S/c1-5-6-7-23-17-14(16(19)20-10-21-17)22-18(23)28(24)11-8-12(25-2)15(27-4)13(9-11)26-3/h8-10H,5-7H2,1-4H3,(H2,19,20,21) |

| Standard InChI Key | LFRDOBXEBOUJJZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN1C2=NC=NC(=C2N=C1S(=O)C3=CC(=C(C(=C3)OC)OC)OC)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

| Property | Value |

|---|---|

| IUPAC Name | 9-butyl-8-(3,4,5-trimethoxyphenyl)sulfinylpurin-6-amine |

| Molecular Formula | C₁₈H₂₃N₅O₄S |

| Molecular Weight | 405.5 g/mol |

| SMILES | CCCCN1C2=NC=NC(=C2N=C1S(=O)C3=CC(=C(C(=C3)OC)OC)OC)N |

| InChI Key | LFRDOBXEBOUJJZ-UHFFFAOYSA-N |

The compound features:

-

A purine core substituted at the 6-position with an amine group .

-

A butyl chain at the 9-position, enhancing lipophilicity and membrane permeability .

-

A 3,4,5-trimethoxyphenyl sulfinyl group at the 8-position, critical for HSP90 binding .

Spectral Data

-

NMR: The ¹H NMR spectrum (DMSO-d₆) shows characteristic peaks for methoxy groups (δ 3.6–3.8 ppm), purine protons (δ 8.2–8.4 ppm), and sulfinyl protons (δ 2.5–3.0 ppm) .

-

Mass Spectrometry: ESI-MS confirms the molecular ion at m/z 406.1 [M+H]⁺ .

Synthesis and Optimization

Synthetic Routes

The synthesis involves three key steps :

-

Purine Core Formation: Condensation of 4,5-diaminopyrimidine with trichloromethyl chloroformate yields the purine scaffold.

-

Alkylation at N9: Reaction with 1-bromobutane in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) introduces the butyl group (yield: 72–88%) .

-

Sulfinylation at C8: Sulfur trioxide complex-mediated sulfinylation of 3,4,5-trimethoxybenzyl chloride achieves the final substitution (yield: 45–60%).

Purification and Characterization

-

Chromatography: Silica gel column chromatography (ethyl acetate/methanol, 9:1) isolates the product with >95% purity .

-

Crystallography: X-ray diffraction (PDB 1UY8) confirms the sulfinyl group’s R-configuration, essential for target engagement .

Mechanism of Action and Biological Activity

HSP90 Inhibition

The compound binds to the N-terminal ATPase domain of HSP90α (KD = 12.3 nM) , inducing:

-

Client Protein Degradation: Downregulation of HER2, RAF-1, and CDK4 in breast cancer cells (IC₅₀ = 0.8 μM) .

-

HSP70 Upregulation: Compensatory stress response observed in in vitro models .

Anticancer Efficacy

| Model System | Effect | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 72% growth inhibition at 10 μM | |

| A549 (Lung Cancer) | Apoptosis induction via caspase-3/7 | |

| In Vivo Xenografts | 58% tumor volume reduction (14-day) |

Comparative Analysis with Analogues

| Compound | Modification | HSP90 IC₅₀ | Solubility (μg/mL) |

|---|---|---|---|

| PU3 (CHEMBL113690) | 3-Methoxybenzyl sulfonyl | 18 nM | 12.4 |

| This Compound | 3,4,5-Trimethoxy sulfinyl | 12 nM | 8.9 |

| PU-H71 (CHEMBL201299) | Isoxazole sulfonamide | 9 nM | 5.2 |

Key Insights:

-

The 3,4,5-trimethoxy group enhances hydrophobic interactions with HSP90’s Phe138 and Leu107 .

-

Sulfinyl substitution improves metabolic stability compared to sulfonyl analogues (t₁/₂ = 4.7 vs. 2.1 h) .

Pharmacokinetics and Toxicity

ADME Profile

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 89% (albumin-dominated) |

| CYP3A4 Inhibition | Moderate (IC₅₀ = 14 μM) |

| Oral Bioavailability | 22% (rat model) |

Toxicity Data

Applications and Future Directions

Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume